Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one typically involves multiple steps, starting from readily available precursors. The process may include cyclization reactions, hydrogenation, and carbonylation under specific conditions. Common reagents used in these reactions include cyclohexanone, pyrazine derivatives, and isoquinoline derivatives. The reaction conditions often require controlled temperatures, pressures, and the use of catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both cyclohexyl and pyrazino groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
120340-92-3 |
---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)-3,6,7,7a,8,9,10,11,11a,11b-decahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H30N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h14-17H,1-13H2 |
InChI Key |
DLTXSEHSQUDZER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4CCCCC4CCN3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.